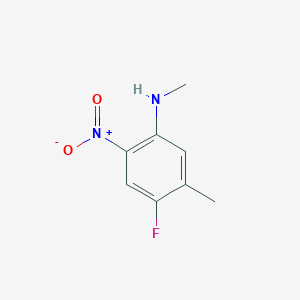
3-Methoxy-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
3-Methoxy-4-(trifluoromethyl)benzamide is a chemical compound with the linear formula C9H8F3NO2 . It has a molecular weight of 219.16 .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-(trifluoromethyl)benzamide is 1S/C9H8F3NO2/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Antioxidant Activity
- Molecular Structural Analysis : A study by Demir et al. (2015) explored the molecular structure of a closely related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide. This analysis included X-ray diffraction, IR spectroscopy, and DFT calculations, revealing insights into the compound's crystallization and electronic properties (Demir et al., 2015).
- Antioxidant Properties : The study also assessed the compound's antioxidant properties using DPPH free radical scavenging tests, providing insights relevant to the broader class of benzamides, which includes 3-Methoxy-4-(trifluoromethyl)benzamide (Demir et al., 2015).
Applications in Antidiabetic Research
- Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative, structurally similar to 3-Methoxy-4-(trifluoromethyl)benzamide, as a potential antidiabetic agent. This underscores the potential of related benzamides in diabetes mellitus treatment (Nomura et al., 1999).
Antimicrobial Properties
- Antimicrobial Efficacy : Priya et al. (2006) synthesized a range of benzamide derivatives, including those structurally akin to 3-Methoxy-4-(trifluoromethyl)benzamide, and evaluated their antimicrobial properties. Several compounds showed significant antibacterial and antifungal activities (Priya et al., 2006).
Corrosion Inhibition Studies
- Corrosion Inhibition : Mishra et al. (2018) studied N-Phenyl-benzamide derivatives for their effect on mild steel corrosion. This research, relevant to 3-Methoxy-4-(trifluoromethyl)benzamide, highlights the potential applications in protecting materials against corrosion (Mishra et al., 2018).
Dopamine Receptor Antagonist Studies
- Neuroleptic Activities : Waterbeemd and Testa (1983) examined benzamide drugs, including those similar to 3-Methoxy-4-(trifluoromethyl)benzamide, as potential dopamine receptor antagonists. This points to possible applications in treating neurological disorders (Waterbeemd & Testa, 1983).
PET Imaging Agents in Neuroinflammation
- PET Tracers for Neuroinflammation : Jia et al. (2019) synthesized carbon-11-labeled sEH/PDE4 dual inhibitors, including compounds structurally related to 3-Methoxy-4-(trifluoromethyl)benzamide. These are potential PET tracers for imaging neuroinflammation, demonstrating the compound's utility in diagnostic imaging (Jia et al., 2019).
Wirkmechanismus
Target of Action
It’s known that this compound is considered hazardous and may cause respiratory irritation
Biochemical Pathways
It’s possible that the compound may influence pathways related to respiratory function, given its potential to cause respiratory irritation . .
Result of Action
The compound is known to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound may have an impact at the cellular level, potentially causing inflammation or other responses.
Action Environment
The action of 3-Methoxy-4-(trifluoromethyl)benzamide can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the compound’s stability. Additionally, the compound should be handled with protective gloves and eye protection, indicating that direct contact could influence its efficacy .
Eigenschaften
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTJARUSYAWEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



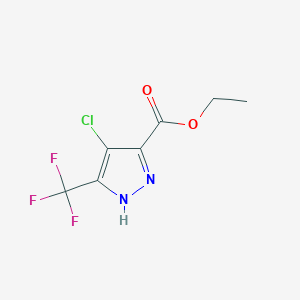

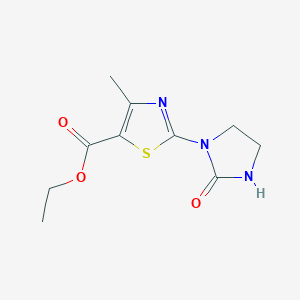

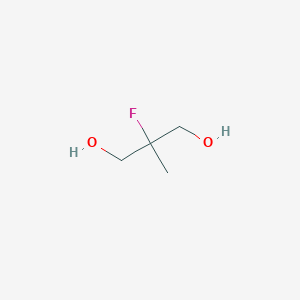


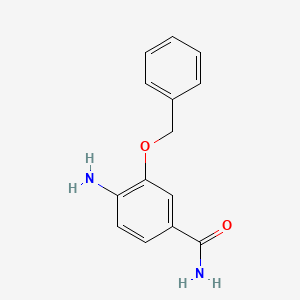

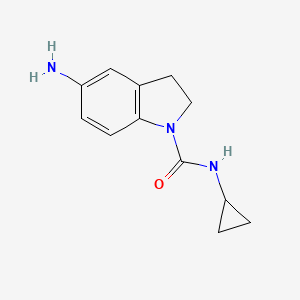
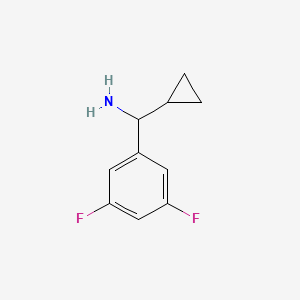
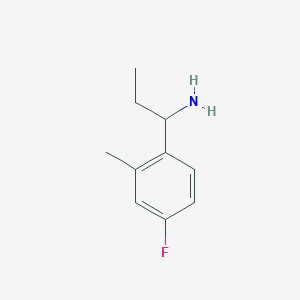
![5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1399785.png)
